molecular formula C13H18O3 B1425785 Ethyl 2-hydroxy-5-phenylpentanoate CAS No. 214336-45-5

Ethyl 2-hydroxy-5-phenylpentanoate

Cat. No. B1425785
M. Wt: 222.28 g/mol
InChI Key: GMUMCPXYFSFMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-5-phenylpentanoate is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 . It is used for research purposes .


Molecular Structure Analysis

Ethyl 2-hydroxy-5-phenylpentanoate contains a total of 34 bonds. These include 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-5-phenylpentanoate has a molecular weight of 222.28 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Biocatalysis in Chemical Synthesis

Research by Żądło et al. (2016) highlights the biocatalytic stereoselective synthesis of sec-alcohol derivatives, including ethyl 2-hydroxy-5-phenylpentanoate. This synthesis utilizes microorganisms as stereocomplementary catalysts, achieving high enantiomeric excesses up to 99% for the hydroxy ester products (Żądło et al., 2016).

Organic Chemistry and Synthesis

Stoermer and Pinhey (1998) detailed a method for producing 3-hydroxy-3-methyl-5-phenylpentanoic acid, a compound closely related to ethyl 2-hydroxy-5-phenylpentanoate. This process involves refluxing ethyl 3-hydroxy-3-methyl5-phenylpentanoate with potassium hydroxide, highlighting the compound's utility in organic synthesis (Stoermer & Pinhey, 1998).

Enzymatic Synthesis and Resolution

Kamal, Krishnaji, and Khanna (2006) discuss the lipase-mediated kinetic resolution of compounds including methyl-3-hydroxy-5-phenylpentanoate, emphasizing the potential for producing enantiomerically pure compounds for biological significance (Kamal, Krishnaji, & Khanna, 2006).

Biocatalyst Research

Jin-mei Zhao (2008) focuses on the synthesis and developments of Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], an important intermediate structurally similar to ethyl 2-hydroxy-5-phenylpentanoate, using biocatalysis methods (Zhao Jin-mei, 2008).

Applications in Wine Chemistry

Lytra et al. (2012) researched the distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine, a compound similar in structure to ethyl 2-hydroxy-5-phenylpentanoate. Their work underscores the compound's contribution to the fruity aroma in wines (Lytra, Tempère, de Revel, & Barbe, 2012).

properties

IUPAC Name

ethyl 2-hydroxy-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUMCPXYFSFMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-5-phenylpentanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-5-phenylpentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-5-phenylpentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-hydroxy-5-phenylpentanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-hydroxy-5-phenylpentanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-hydroxy-5-phenylpentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-hydroxy-5-phenylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.